
(R)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethoxy group (CF3O) and the amine hydrochloride moiety contributes to its distinct characteristics, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions usually require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom and the trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of functionalized naphthalenes.
科学的研究の応用
®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of ®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The amine hydrochloride moiety may facilitate binding to receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- 6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid
Uniqueness
The presence of the trifluoromethoxy group in ®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride distinguishes it from other similar compounds. This group imparts unique properties such as increased stability, lipophilicity, and specific reactivity patterns, making it particularly valuable for various applications .
特性
分子式 |
C11H11ClF3NO |
|---|---|
分子量 |
265.66 g/mol |
IUPAC名 |
(1R)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1 |
InChIキー |
KAILLMISKUDCKD-SECBINFHSA-N |
異性体SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N |
正規SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


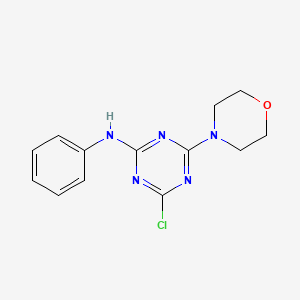
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
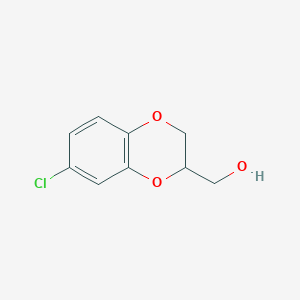
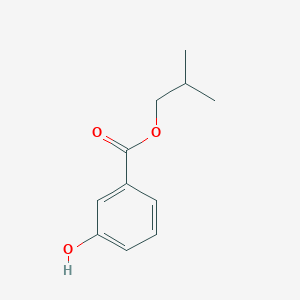
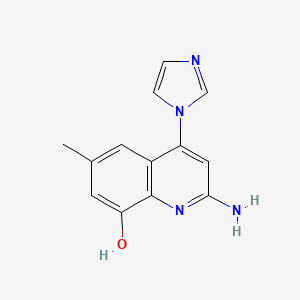
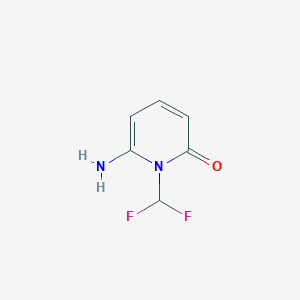

![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
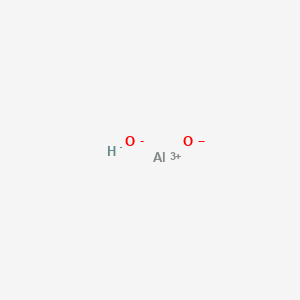
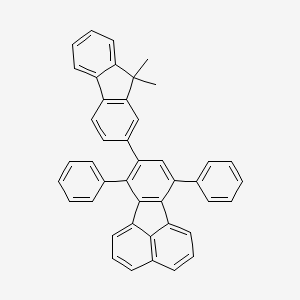
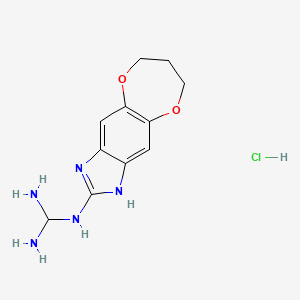
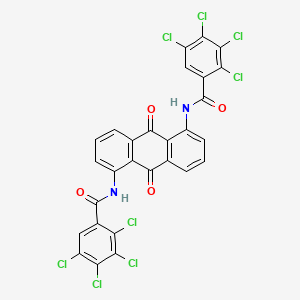
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

